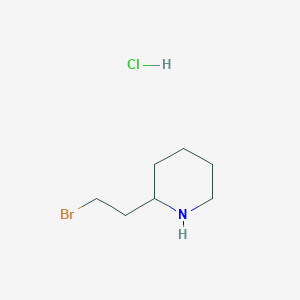

2-(2-Bromo-ethyl)-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromo-ethyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidines It is a derivative of piperidine, substituted with a bromoethyl group at the second position and exists as a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-ethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-bromoethanol in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by nucleophilic substitution.

Liquid Phase Method: This method involves the reaction of piperidine with 2-bromoethanol in an aqueous solution of hydrochloric acid. The reaction is carried out at a controlled temperature, usually around 60-80°C, for several hours to ensure complete conversion.

Gas Phase Method: In this method, piperidine is reacted with gaseous hydrogen bromide. This method is faster but requires specialized equipment to handle the gaseous reagents and control the reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs the liquid phase method due to its simplicity and ease of scaling up. The reaction mixture is typically stirred and heated in large reactors, and the product is isolated by crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-ethyl)-piperidine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substitution patterns.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction: Piperidones and reduced piperidines are formed.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-ethyl)-piperidine hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules, including those with analgesic, anti-inflammatory, and antipsychotic properties.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-ethyl)-piperidine hydrochloride involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry to design drugs that can target specific proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromoethylamine hydrobromide: Similar in structure but lacks the piperidine ring.

2-Chloroethylamine hydrochloride: Similar but with a chlorine atom instead of bromine.

3-Bromopropylamine hydrobromide: Similar but with a longer carbon chain.

Uniqueness

2-(2-Bromo-ethyl)-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the bromoethyl group. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. The piperidine ring provides a rigid structure, while the bromoethyl group offers a reactive site for further chemical modifications.

Biologische Aktivität

2-(2-Bromo-ethyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₁₄BrClN

- Molecular Weight: 221.55 g/mol

The compound features a piperidine ring substituted with a bromoethyl group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromoethyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported in the range of 0.625 to 1.25 mg/mL .

- Antiviral Activity: Preliminary investigations suggest that the compound may exhibit antiviral effects, particularly against viruses such as Chikungunya, with IC₅₀ values around 0.44 µM .

- Anticancer Potential: Some studies have explored the potential of this compound in cancer treatment, indicating that it may induce apoptosis in cancer cells through specific signaling pathways .

Comparative Biological Activity

In comparison to other compounds within the same class, this compound shows a unique profile:

| Compound Name | MIC (µg/mL) | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| 2-(2-Bromo-ethyl)-piperidine HCl | 0.625 | Staphylococcus aureus | Chikungunya (IC₅₀ = 0.44 µM) |

| Compound A | 1.25 | Klebsiella pneumoniae | Not tested |

| Compound B | >100 | Low activity | Not applicable |

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Antiviral Properties

A recent investigation into the antiviral properties of the compound revealed promising results against Chikungunya virus. The study utilized cell cultures to assess the efficacy of the compound, demonstrating significant viral load reduction at low concentrations .

Study 3: Cancer Cell Apoptosis

Research focusing on cancer cell lines indicated that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNSNVBIRHTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.